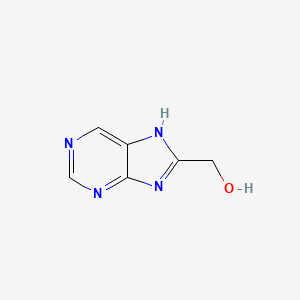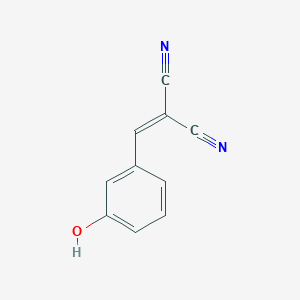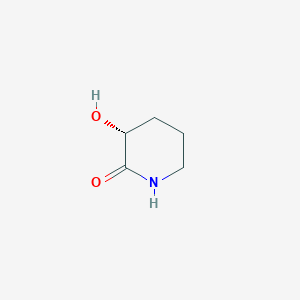
Isonicotinimidamide hydrochloride
Descripción general
Descripción
Isonicotinimidamide hydrochloride is a chemical compound with the CAS Number: 6345-27-3 . It is a white to light-yellow or gray powder or crystals .
Synthesis Analysis
The synthesis of this compound involves the use of sodium methoxide in ethanol . A mixture containing this compound, sodium methoxide, and ethyl acetoacetate is refluxed with stirring for several hours and then evaporated to dryness .Molecular Structure Analysis
The molecular formula of this compound is C6H8ClN3 . It has a molecular weight of 157.6 .Physical And Chemical Properties Analysis
This compound is a white to light-yellow or gray powder or crystals . It has a molecular weight of 157.6 .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Isonicotinimidamide hydrochloride has been synthesized and analyzed for its crystal structure. It displays monoclinic symmetry, similar to the hydrochloride salt of nicotinamide, and features unique hydrogen-bonding interactions, including a bifurcated pyridinium–chloride interaction. This contributes to the understanding of molecular structures and interactions in chemical research (Fellows & Prior, 2016).
Target for Antituberculosis Drugs
Research into the mechanism of action of isoniazid, a derivative of isonicotinic acid, has shown that it targets the Mycobacterium tuberculosis inhA gene. This gene plays a role in mycolic acid biosynthesis, crucial for the bacterium's survival. Understanding this interaction is vital for developing effective antituberculosis therapies (Banerjee et al., 1994).
Identification of Aldehydes and Ketones
Isonicotinic acid hydrazide, a related compound, is a valuable reagent for identifying aldehydes and ketones. It forms crystalline isonicotinyl hydrazones with distinct melting points, aiding in the identification of these compounds in various research applications (Sah & Peoples, 1954).
Synthesis of Lanthanide Complexes
Isonicotinic acid hydrazide has been used to synthesize lanthanide(III) perchlorato complexes. These complexes have been characterized using various analytical methods, contributing to research in coordination chemistry and materials science (Agarwal & Sarin, 1993).
Antitubercular Action
Various derivatives of isonicotinic acid hydrazide have been synthesized and tested for their antitubercular properties. Understanding the structure-activity relationship of these derivatives aids in the development of new antitubercular agents (Isler et al., 1955).
Research in Tuberculosis Treatment
The effectiveness of isonicotinic acid hydrazide in tuberculosis treatment has been a subject of extensive research, informing clinical practices and drug development (London Saturday, 1857).
Development of Hydrogelators
Studies have focused on pyridyl amides derived from isonicotinic acid for their potential as hydrogelators. This research contributes to the development of novel materials with applications in biotechnology and materials science (Kumar et al., 2004).
Safety and Hazards
Mecanismo De Acción
Target of Action
Isonicotinimidamide hydrochloride is a derivative of isoniazid . Isoniazid is an antibiotic used to treat mycobacterial infections, most commonly used in combination with other antimycobacterial agents for the treatment of active or latent tuberculosis . It is a bactericidal agent active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .
Mode of Action
Isoniazid, and by extension this compound, is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .
Biochemical Pathways
It is known that isoniazid, the parent compound, interferes with the synthesis of mycolic acids, an essential component of the bacterial cell wall . This leads to inhibition of synthesis of the mycobacterial cell wall, resulting in bacterial cell death .
Pharmacokinetics
Pharmacokinetics generally describes the absorption of a drug from its site of administration, its distribution throughout the body, its metabolism or conjugation, and its excretion from the body . These factors can greatly influence the bioavailability of a drug and its effectiveness in treating disease.
Result of Action
The primary result of the action of this compound is the inhibition of mycobacterial growth. By interfering with the synthesis of mycolic acids, it weakens the bacterial cell wall, leading to cell death . This makes it an effective treatment for mycobacterial infections such as tuberculosis .
Análisis Bioquímico
Biochemical Properties
Isonicotinimidamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of amidines and iminoethers . These interactions are crucial for the compound’s function in biochemical pathways, influencing the activity of these enzymes and altering the course of the reactions they catalyze.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the synthesis of pyridine derivatives . This can lead to changes in cellular metabolism and the overall function of the cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, altering their activity and thus influencing the biochemical pathways they are involved in . This can lead to the inhibition or activation of these enzymes, resulting in changes in the levels of various metabolites and the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects can vary depending on the duration of exposure and the specific experimental setup .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, studies have shown that high doses of this compound can lead to significant changes in metabolic pathways and cellular function, indicating potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of pyridine derivatives. It interacts with enzymes such as quinolinate phosphoribosyltransferase and ornithine decarboxylase, influencing the levels of various metabolites and the overall metabolic flux . These interactions are crucial for the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function . Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are important for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. This localization is often mediated by targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.
Propiedades
IUPAC Name |
pyridine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h1-4H,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONKMFGAXKCLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6345-27-3, 42518-06-9 | |
| Record name | 6345-27-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [amino(pyridin-4-yl)methylidene]azanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyridine-4-amidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl](/img/structure/B3021487.png)




